molecular formula C20H17NOS B4559009 N-2-biphenylyl-2-(phenylthio)acetamide

N-2-biphenylyl-2-(phenylthio)acetamide

Cat. No.: B4559009
M. Wt: 319.4 g/mol
InChI Key: UISAKULWAQLMOS-UHFFFAOYSA-N
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Description

Chemical Structure: N-2-Biphenylyl-2-(phenylthio)acetamide (C₂₀H₁₇NOS) features a biphenylyl group (two linked benzene rings) attached to an acetamide backbone and a phenylthio (–S–C₆H₅) substituent at the α-carbon (Figure 1). This structural configuration confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

For example, thioether-containing acetamides often involve reacting thiols with α-haloacetamides under basic conditions .

Applications:
Though direct biological data for this compound are unavailable, structurally related phenylthio-acetamides exhibit diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition (e.g., SIRT2) properties .

Properties

IUPAC Name

N-(2-phenylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c22-20(15-23-17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISAKULWAQLMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Biphenylyl vs.
  • Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-2-(phenylthio)acetamide enhances enzyme inhibition (SIRT2) via electron withdrawal, whereas the biphenylyl group may favor membrane penetration due to lipophilicity .
  • Thioether Chain Length : Ethylthio derivatives (e.g., ) show higher cytotoxicity than methyl or propyl analogues, suggesting optimal alkyl chain length for target binding.

Functional Group Impact on Properties

A. Phenylthio (–S–C₆H₅) vs. Phenoxy (–O–C₆H₅) :
  • Biological Interactions: Thioethers exhibit stronger hydrophobic interactions with protein pockets compared to ethers, as seen in the enhanced anticancer activity of phenylthio-acetamides over phenoxy analogues .
B. Biphenylyl vs. Monophenyl Substituents :
  • Lipophilicity: The biphenylyl group increases logP (octanol-water partition coefficient), improving blood-brain barrier penetration but risking hepatotoxicity .
  • Steric Hindrance : Bulkier biphenylyl groups may reduce binding affinity to compact enzyme active sites compared to smaller substituents like nitrophenyl .

Hypothetical Data and Predictive Analysis

Based on structural analogues, N-2-biphenylyl-2-(phenylthio)acetamide is predicted to exhibit:

  • Anticancer Activity : IC₅₀ ≈ 5–10 µM against solid tumors (e.g., breast cancer MCF-7), leveraging lipophilicity for membrane permeation .
  • Metabolic Stability : Moderate hepatic clearance due to thioether oxidation susceptibility, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-biphenylyl-2-(phenylthio)acetamide
Reactant of Route 2
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N-2-biphenylyl-2-(phenylthio)acetamide

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